![molecular formula C20H17NO3 B2984386 (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one CAS No. 1062580-34-0](/img/structure/B2984386.png)
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one
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Description
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one, commonly known as DMACA, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis and Biological Activities
- This compound serves as a versatile precursor for synthesizing various azole systems with potential biological activities. Studies have confirmed the synthesis of new compounds from (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one, which exhibited significant antimicrobial activity, showcasing its utility in creating substances with therapeutic potential (Azab, E. A. et al., 2016).
- Additionally, the compound has been used to synthesize various heterocyclic compounds, some of which demonstrated notable antibacterial activities, further emphasizing its significance in medicinal chemistry (Hamdi, N. et al., 2008).
Antioxidant and Antimicrobial Agents
- The compound has been involved in the synthesis of derivatives that have been tested for their antioxidant, antimicrobial activities, and cytotoxicity. The structure-activity relationship of these derivatives was studied to identify the essential structural requirements for their biological activities (Rashdan, H. R. M. et al., 2017).
Non-linear Optical (NLO) Materials
- The compound has been identified as suitable for forming new heterocyclic compounds and has shown potential as a non-linear optical material, indicating its applicability in the field of photonics and optical communications (Singh, R. N. et al., 2014).
Acetylcholinesterase Inhibition
- A study synthesized a new coumarin derivative of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one and investigated its antimicrobial properties and acetylcholinesterase inhibition activity. The study also explored its potential as a novel DNA fluorescent stain, highlighting its multifaceted applications in biochemistry and molecular biology (Slimani, I. et al., 2021).
properties
IUPAC Name |
3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-21(2)16-10-7-14(8-11-16)9-12-18(22)17-13-15-5-3-4-6-19(15)24-20(17)23/h3-13H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAFTEQUCQIHOC-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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